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molecular formula C10H13N3OS B8511373 6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No. B8511373
M. Wt: 223.30 g/mol
InChI Key: BZBUZIXSUGHIEU-UHFFFAOYSA-N
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Patent
US07498333B2

Procedure details

3-Methyl-5-(3-methyl-butyrylamino)-isothiazole-4-carboxylic acid amide (method 25) (6 g, 25 mmol) was suspended in 150 mL of 30% NH3 and then was heated to 140° C. for 5 h in a pressure reactor. The mixture was cooled and neutralized to pH 7. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organic layers were washed with water (100 mL), brine (100 mL) and concentrated to get the crude product which was further purified by column (silica gel) chromatography using 30% EtOAc in hexanes as eluent. Concentration of the pure product fractions provided 6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one (2.2 g, 38%) as an off-white powder. 1H NMR (300 MHz) δ 1.05 (d, 6H), 2.32 (m, 1H), 2.69 (d, 2H), 2.82 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH:10][C:11](=O)[CH2:12][CH:13]([CH3:15])[CH3:14])[S:4][N:3]=1>N>[CH2:12]([C:11]1[NH:9][C:7](=[O:8])[C:6]2[C:2]([CH3:1])=[N:3][S:4][C:5]=2[N:10]=1)[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=NSC(=C1C(=O)N)NC(CC(C)C)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (100 mL), brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column (silica gel) chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C=1NC(C2=C(N1)SN=C2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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